

## Basic properties of "DNA crosslinker 4 dihydrochloride"

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Compound of Interest

Compound Name: DNA crosslinker 4 dihydrochloride

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# Technical Guide: DNA Crosslinker 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

DNA Crosslinker 4 Dihydrochloride is a potent, synthetically derived small molecule identified as a DNA minor groove binder.[1][2] This compound exhibits notable inhibitory activity against a panel of human cancer cell lines, positioning it as a compound of interest for further investigation in anticancer research.[1][2] Its mechanism of action is predicated on its ability to non-covalently bind to the minor groove of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the fundamental properties of DNA Crosslinker 4 Dihydrochloride, including its chemical characteristics, synthesis, biological activity, and the experimental protocols for its evaluation.

## **Chemical Properties**

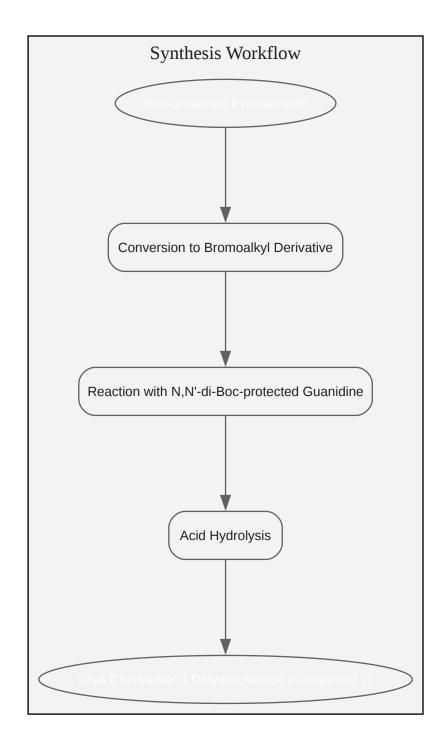


Property	Value	
IUPAC Name	2-({4-[({5-[(diaminomethylidene)amino]-6-oxopyridazin-1-yl}methyl)amino]phenyl}methyl)guanidine;dihydrochloride	
CAS Number	2761734-23-8	
Molecular Formula	C16H24Cl2N8O	
Molecular Weight	415.32 g/mol	
Appearance	Solid	
Purity	>98% (typically)	
Solubility	Soluble in DMSO and water	
Storage	Store at -20°C for long-term stability	

## **Synthesis**

The synthesis of **DNA Crosslinker 4 Dihydrochloride** (referred to as compound 2 in the originating publication) is achieved through a multi-step process starting from pyridazinone scaffolds. The key steps involve the use of silyl-protected pyridazinones as intermediates, which are then converted into the appropriate bromoalkyl derivatives. These derivatives subsequently react with N,N'-di-Boc-protected guanidine, followed by acid hydrolysis to yield the final dihydrochloride salt.[1][2][3]





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Figure 1: Synthesis workflow for DNA Crosslinker 4 Dihydrochloride.

## Biological Activity Mechanism of Action

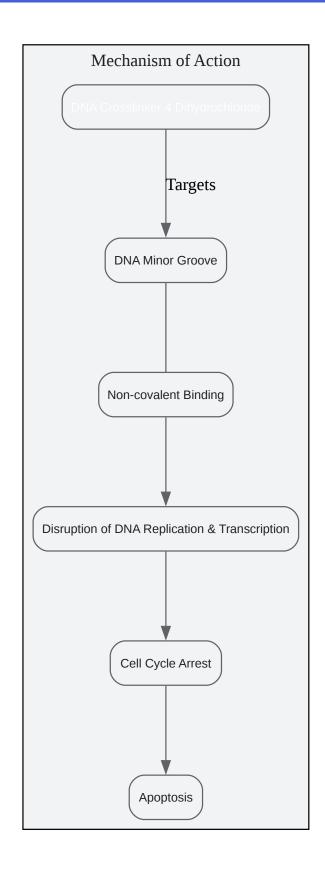






DNA Crosslinker 4 Dihydrochloride functions as a DNA minor groove binder.[1][2][4] Molecules of this class are typically crescent-shaped, allowing them to fit snugly into the minor groove of the DNA double helix. This binding is non-covalent and is often stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone. By occupying the minor groove, these compounds can displace essential DNA-binding proteins, such as transcription factors and polymerases, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes is particularly detrimental to rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and ultimately apoptosis.





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Figure 2: Proposed mechanism of action for DNA Crosslinker 4 Dihydrochloride.



## In Vitro Cytotoxicity

The cytotoxic effects of **DNA Crosslinker 4 Dihydrochloride** have been evaluated against a panel of human cancer cell lines. The compound exhibits inhibitory activity against NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.[1] [2][4]

Cell Line	Incubation Time	Concentration	% Cell Viability Inhibition
NCI-H460	48h	100 μΜ	45.3 ± 4.5
96h	100 μΜ	62.1 ± 3.9	
A2780	48h	100 μΜ	39.8 ± 5.1
96h	100 μΜ	55.4 ± 4.8	
MCF-7	48h	100 μΜ	35.2 ± 3.7
96h	100 μΜ	51.7 ± 4.2	

Data extracted from the primary publication.[1]

## Experimental Protocols Cell Viability (MTT) Assay

The following protocol is based on the methodology used in the primary literature to assess the cytotoxic activity of **DNA Crosslinker 4 Dihydrochloride**.

#### Materials:

- NCI-H460, A2780, or MCF-7 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
- DNA Crosslinker 4 Dihydrochloride

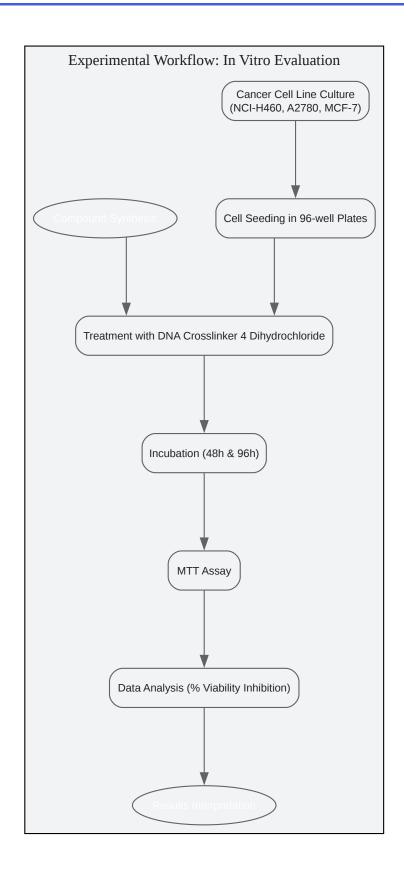


- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **DNA Crosslinker 4 Dihydrochloride** in culture medium. Replace the medium in the wells with 100 μL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
- Incubation: Incubate the plates for the desired time points (e.g., 48 and 96 hours).
- MTT Addition: After incubation, add 10 μL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability inhibition using the following formula:
   % Inhibition = 100 [ (Absorbance of treated cells Absorbance of blank) / (Absorbance of vehicle control Absorbance of blank) ] \* 100





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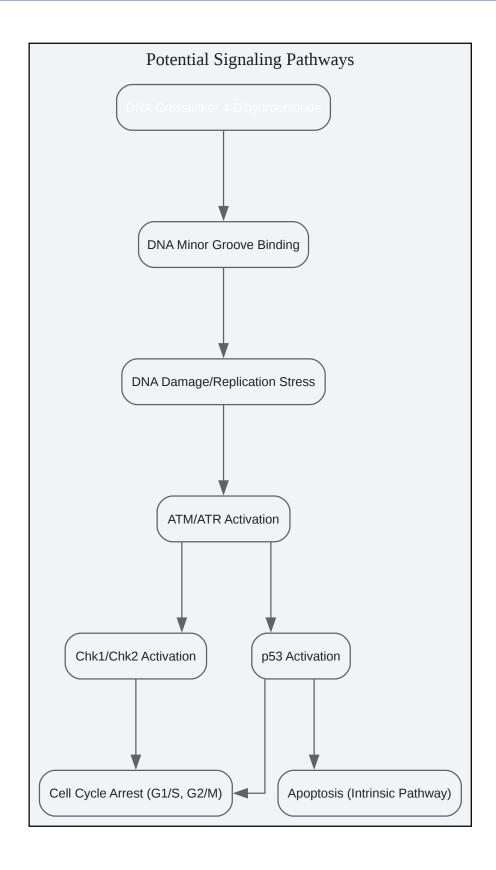


Figure 3: Experimental workflow for in vitro evaluation of **DNA Crosslinker 4 Dihydrochloride**.

## **Potential Signaling Pathways**

While specific signaling pathway analyses for **DNA Crosslinker 4 Dihydrochloride** have not been published, its mechanism as a DNA minor groove binder suggests potential downstream effects on pathways that respond to DNA damage and cellular stress. The binding of the compound to DNA can create steric hindrance, leading to stalled replication forks and transcriptional machinery. This can trigger the DNA Damage Response (DDR) pathway, often involving the activation of sensor proteins like ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, these pathways can converge to initiate apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.





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Figure 4: Potential signaling pathways affected by DNA Crosslinker 4 Dihydrochloride.



### Conclusion

DNA Crosslinker 4 Dihydrochloride is a promising DNA minor groove binder with demonstrated cytotoxic activity against several cancer cell lines. Its defined chemical structure and synthesis route provide a solid foundation for further medicinal chemistry optimization. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon the initial findings. Future studies should focus on elucidating the specific signaling pathways modulated by this compound, determining its IC50 values in a broader range of cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in determining the therapeutic potential of DNA Crosslinker 4 Dihydrochloride as a novel anticancer agent.

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